Boc-2-fluoro-D-homophenylalanine
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Overview
Description
Boc-2-fluoro-D-homophenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom attached to the phenyl ring. This compound is often used in peptide synthesis and as an impurity in the production of certain pharmaceuticals, such as Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-2-fluoro-D-homophenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of D-homophenylalanine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Fluorination: The phenyl ring is then fluorinated using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Boc-2-fluoro-D-homophenylalanine can undergo various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.
Peptide Coupling: The compound can be coupled with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Substitution Reactions: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions under appropriate conditions
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA)
Peptide Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Fluorination: Selectfluor, N-fluorobenzenesulfonimide (NFSI)
Major Products Formed
Scientific Research Applications
Boc-2-fluoro-D-homophenylalanine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.
Pharmaceutical Research: As an impurity in Sitagliptin, it is studied for its role in the synthesis and quality control of this anti-diabetic drug.
Biological Studies: The compound is used in studies involving protein-ligand interactions and enzyme inhibition.
Medicinal Chemistry: It serves as a model compound for studying the effects of fluorine substitution on the biological activity of amino acids and peptides
Mechanism of Action
The mechanism of action of Boc-2-fluoro-D-homophenylalanine is primarily related to its role as a building block in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The fluorine atom can influence the compound’s reactivity and interactions with biological targets, such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Boc-D-homophenylalanine: Similar structure but without the fluorine atom.
Boc-2-fluoro-L-homophenylalanine: The L-enantiomer of the compound.
Boc-2-fluoro-D-phenylalanine: Similar structure but without the additional methylene group in the side chain
Uniqueness
Boc-2-fluoro-D-homophenylalanine is unique due to the presence of both the Boc protecting group and the fluorine atom. The fluorine atom can significantly alter the compound’s chemical and biological properties, making it a valuable tool in medicinal chemistry and peptide synthesis .
Biological Activity
Boc-2-fluoro-D-homophenylalanine is a synthetic amino acid derivative with significant implications in medicinal chemistry and peptide synthesis. This compound features a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom at the 2-position of the phenyl ring, which contributes to its unique biological properties. The following sections detail its biological activity, mechanisms, applications, and relevant research findings.
- Molecular Formula : C15H19FNO4
- Molecular Weight : 315.32 g/mol
The presence of fluorine in this compound enhances the stability and bioactivity of peptides and proteins into which it is incorporated. This modification often leads to increased binding affinities and altered biological activities, making it a valuable compound in drug design and protein engineering.
This compound interacts with various biological targets, including enzymes and receptors. The fluorine atom enhances binding affinity and stability, which can lead to improved potency and selectivity in therapeutic applications . The compound's incorporation into peptides can modify their structure and function, influencing enzyme-substrate interactions.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Enzyme Interactions
- Studies indicate that fluorinated amino acids like this compound can enhance enzyme activity by stabilizing transition states or altering substrate specificity. This property is crucial for understanding enzyme mechanisms and developing enzyme inhibitors .
2. Peptide Synthesis
- As a building block in peptide synthesis, this compound allows for the creation of novel therapeutic agents. Its unique structure facilitates the incorporation of fluorinated residues that can enhance the biological activity of peptides .
3. Drug Development
- The compound has potential applications in drug design, particularly in targeting specific receptors. Its ability to mimic natural amino acids while providing distinct reactivity profiles makes it valuable in developing selective enzyme inhibitors and antiviral agents .
Case Study 1: Enzyme Inhibition
In a study exploring the inhibition of L-type amino acid transporter 1 (LAT1), this compound was tested for its ability to inhibit the uptake of [^3H]-gabapentin into HEK-hLAT1 cells. The compound demonstrated significant inhibition at various concentrations, highlighting its potential as a therapeutic agent targeting amino acid transport mechanisms .
Case Study 2: Peptide Therapeutics
Research involving the synthesis of peptides incorporating this compound showed enhanced binding affinities compared to non-fluorinated counterparts. These peptides exhibited improved pharmacological profiles, suggesting that the incorporation of this fluorinated amino acid could lead to more effective therapeutic agents .
Comparative Analysis
The following table summarizes key compounds related to this compound, illustrating their unique features and potential applications:
Compound Name | Key Features | Applications |
---|---|---|
Boc-3,4-difluoro-D-beta-homophenylalanine | Contains two fluorine atoms; used in similar research | Peptide synthesis, drug development |
Boc-2-chloro-D-homophenylalanine | Chlorine instead of fluorine; different reactivity profile | Enzyme studies, organic synthesis |
Boc-D-homophenylalanine | No fluorination; baseline for comparison | General peptide synthesis |
Properties
IUPAC Name |
(2R)-4-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-12(13(18)19)9-8-10-6-4-5-7-11(10)16/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXYXMWIFSVJSE-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC1=CC=CC=C1F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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